Acetyl-N-deisopropyl-Zilpaterol-d3
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Overview
Description
Acetyl-N-deisopropyl-Zilpaterol-d3 is a deuterium-labeled derivative of Acetyl-N-deisopropyl-Zilpaterol. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process . This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-N-deisopropyl-Zilpaterol-d3 involves the incorporation of deuterium into the parent compound, Acetyl-N-deisopropyl-Zilpaterol. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for deuterium labeling include the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of deuterium-labeled compounds typically involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, and the final product undergoes rigorous quality control to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Acetyl-N-deisopropyl-Zilpaterol-d3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetyl-N-deisopropyl-Zilpaterol-d3 is used in various scientific research applications, including:
Chemistry: As a tracer in studies of reaction mechanisms and kinetics.
Biology: To investigate metabolic pathways and enzyme activities.
Medicine: In pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new pharmaceuticals and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of Acetyl-N-deisopropyl-Zilpaterol-d3 involves its interaction with biological molecules as a deuterium-labeled analog. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to the non-labeled parent compound. The specific molecular targets and pathways involved depend on the context of its use in research .
Comparison with Similar Compounds
Similar Compounds
Acetyl-N-deisopropyl-Zilpaterol: The non-deuterated parent compound.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes.
Uniqueness
Acetyl-N-deisopropyl-Zilpaterol-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium substitution can lead to changes in the compound’s behavior in biological systems, making it a valuable tool for researchers .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3 |
InChI Key |
YMCKOXSWPDSVLP-SVNJTMHBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O |
Canonical SMILES |
CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |
Origin of Product |
United States |
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